molecular formula C9H9F3O B13786616 5-Methyl-2-(2,2,2-trifluoroethyl)phenol CAS No. 935534-22-8

5-Methyl-2-(2,2,2-trifluoroethyl)phenol

Cat. No.: B13786616
CAS No.: 935534-22-8
M. Wt: 190.16 g/mol
InChI Key: SPXRHWBLPFHERV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoroethyl group attached to a phenol ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoroethyl group to a phenol derivative. One common method is the Friedel-Crafts alkylation reaction, where 5-methylphenol is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoroethyl group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced derivatives of the trifluoroethyl group.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 5-position.

    4-Methyl-2-(2,2,2-trifluoroethyl)phenol: Similar structure but with the methyl group at the 4-position.

    5-Methyl-2-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness

5-Methyl-2-(2,2,2-trifluoroethyl)phenol is unique due to the specific positioning of the trifluoroethyl and methyl groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

935534-22-8

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-6-2-3-7(8(13)4-6)5-9(10,11)12/h2-4,13H,5H2,1H3

InChI Key

SPXRHWBLPFHERV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(F)(F)F)O

Origin of Product

United States

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